2-(3-iso-Propoxyphenyl)-2-propanol
Description
Significance and Research Context of Phenoxyphenyl-Propanol Scaffolds in Synthetic Chemistry
The phenoxyphenyl-propanol framework is a significant structural scaffold in organic synthesis due to the versatile chemical properties of its constituent parts: the phenoxy group, the phenyl ring, and the propanol (B110389) side chain. This combination allows for a wide range of chemical modifications and applications.
Phenoxyphenyl Moiety: The core phenoxyphenyl structure is featured in various biologically active compounds. For instance, derivatives of 2-(3-phenoxyphenyl)propionic acid have been investigated for their potential as anti-inflammatory, analgesic, and antipyretic agents. google.com Furthermore, the 4-phenoxy-phenyl group serves as a key component in a class of novel isoxazole (B147169) derivatives that act as potent inhibitors of acetyl-CoA carboxylase (ACC), a target for cancer therapeutics. nih.gov This highlights the utility of the phenoxyphenyl scaffold in designing molecules with specific biological functions.
Tertiary Benzylic Alcohol: The 2-propanol group attached to the phenyl ring creates a tertiary benzylic alcohol. This functional group is a highly valuable synthon in organic chemistry. nih.govresearchgate.net Tertiary alcohols are crucial intermediates in the synthesis of complex molecules and are used as chiral auxiliaries. scielo.br The hydroxyl group can be a site for further reactions, such as conversion into corresponding halo-substituted derivatives, or it can be eliminated to introduce unsaturation. mdpi.com The development of efficient, stereoselective methods for synthesizing optically active tertiary alcohols remains a significant area of research. nih.govscielo.br
The combination of these two motifs in the phenoxyphenyl-propanol scaffold provides a modular platform for creating diverse molecular structures. The ether linkage is generally stable, while the aromatic ring and the alcohol provide reactive sites for further functionalization, making this scaffold a versatile starting point for the synthesis of new materials and potential pharmaceutical agents.
Overview of Current Academic Research Directions on 2-(3-iso-Propoxyphenyl)-2-propanol
While direct and extensive research focused exclusively on this compound is not widely published, its structure suggests several logical and compelling directions for academic investigation. Research efforts can be inferred based on studies of analogous compounds and the fundamental principles of physical organic chemistry.
A primary area of research would involve the elucidation of its synthesis and reactivity . A plausible and common method for synthesizing tertiary alcohols like this is the Grignard reaction, which would involve reacting an organometallic reagent, such as 3-isopropoxyphenyl magnesium bromide, with acetone (B3395972). wikipedia.orgchemicalbook.com Investigating the optimization of this synthesis, including reaction conditions and purification methods, would be a foundational research objective.
Another key research direction is the study of its unique physicochemical properties conferred by the meta-substitution pattern. The position of the isopropoxy group on the phenyl ring is critical, as it influences the electronic distribution within the ring and the steric accessibility of the tertiary alcohol. Unlike its ortho- or para-isomers, the meta-substituent has a different electronic influence (primarily inductive rather than resonance), which can alter the reactivity of the aromatic ring and the pKa of the tertiary alcohol. Comparative studies with its isomers would provide valuable insight into structure-property relationships.
Furthermore, the compound serves as an excellent model for exploring reaction mechanisms and developing new synthetic methodologies . For example, its tertiary benzylic alcohol structure makes it a candidate for studying acid-catalyzed dehydration reactions or nucleophilic substitution reactions at the benzylic position. researchgate.net
Finally, its potential as a building block or fragment in medicinal chemistry and materials science is a significant research avenue. The lipophilic isopropoxy group combined with the polar alcohol function creates an amphiphilic character that could be exploited in the design of new surfactants, polymers, or biologically active molecules.
Scope and Objectives of Scholarly Investigations into the Compound's Chemistry
The primary goal of scholarly investigations into this compound is to systematically characterize its chemical nature and explore its potential utility in broader scientific applications. The objectives of such research can be summarized as follows:
Synthetic Accessibility: To develop and optimize efficient, scalable, and cost-effective synthetic routes for the preparation of this compound and its derivatives. This includes exploring various catalytic systems and reaction conditions to achieve high yields and purity.
Physicochemical Characterization: To thoroughly document the compound's physical and chemical properties. This involves determining key data points such as melting point, boiling point, solubility in various solvents, and detailed spectroscopic analysis (NMR, IR, MS) to create a comprehensive data profile.
Reactivity and Mechanistic Studies: To investigate the reactivity of the tertiary alcohol and the aromatic ring. This includes studying its behavior in fundamental organic reactions (e.g., oxidation, substitution, elimination) to understand the electronic and steric influence of the meta-isopropoxy group on reaction outcomes and mechanisms.
Application as a Synthetic Intermediate: To explore its use as a versatile intermediate for the synthesis of more complex molecular targets. This objective focuses on leveraging the compound's structure to build molecules with potential applications in pharmaceuticals, agrochemicals, or materials science, thereby establishing it as a valuable tool in the synthetic chemist's repertoire.
By achieving these objectives, the scientific community can fully understand the contribution of this specific molecular architecture to the field of organic chemistry and unlock its potential for future innovations.
Data Tables
Table 1: Physicochemical Properties of this compound and a Related Compound
| Property | This compound | 2-Phenyl-2-propanol (B165765) (for comparison) |
| IUPAC Name | 2-(3-(propan-2-yloxy)phenyl)propan-2-ol | 2-Phenylpropan-2-ol nih.gov |
| Synonyms | - | Cumyl alcohol wikipedia.org |
| Molecular Formula | C₁₂H₁₈O₂ | C₉H₁₂O wikipedia.org |
| Molecular Weight | 194.27 g/mol | 136.19 g/mol wikipedia.org |
| Appearance | (Not reported) | White to pale yellow solid wikipedia.org |
| Melting Point | (Not reported) | 28–32 °C wikipedia.org |
| Boiling Point | (Not reported) | 202 °C wikipedia.org |
| Solubility in Water | (Predicted: Low) | Practically insoluble wikipedia.org |
Note: Data for this compound is largely unreported in public literature and is predicted based on its structure and comparison with analogous compounds.
Table 2: Plausible Synthetic Route via Grignard Reaction
| Step | Description | Reactants | Reagents/Solvents | Product |
| 1 | Formation of Grignard Reagent | 1-Bromo-3-isopropoxybenzene | Magnesium (Mg), Anhydrous Tetrahydrofuran (B95107) (THF) | 3-iso-Propoxyphenylmagnesium bromide |
| 2 | Nucleophilic Addition | 3-iso-Propoxyphenylmagnesium bromide, Acetone | Anhydrous Tetrahydrofuran (THF) | Intermediate magnesium alkoxide |
| 3 | Acidic Workup | Intermediate magnesium alkoxide | Aqueous acid (e.g., NH₄Cl or dilute HCl) | This compound |
This table outlines a standard and widely used laboratory method for the synthesis of tertiary alcohols from ketones and Grignard reagents, analogous to the synthesis of 2-phenyl-2-propanol from phenylmagnesium bromide and acetone. wikipedia.orgchemicalbook.com
Structure
3D Structure
Properties
IUPAC Name |
2-(3-propan-2-yloxyphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-9(2)14-11-7-5-6-10(8-11)12(3,4)13/h5-9,13H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHJKLHMCKBQPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 3 Iso Propoxyphenyl 2 Propanol
Retrosynthetic Analysis and Key Disconnections for the Construction of 2-(3-iso-Propoxyphenyl)-2-propanol
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are considered:
Disconnection 1 (C-C bond): The most logical disconnection is at the carbon-carbon bond between the phenyl ring and the propan-2-ol group. This leads to a Grignard reagent, 3-isopropoxyphenylmagnesium bromide, and acetone (B3395972). vulcanchem.comwikipedia.org This is a classic approach for synthesizing tertiary alcohols. organic-chemistry.orglibretexts.org The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. organic-chemistry.org
Disconnection 2 (C-O bond): An alternative disconnection is at the ether linkage. This would involve a Williamson ether synthesis, a well-established method for forming ethers. masterorganicchemistry.comwikipedia.orgbyjus.com This approach would require the synthesis of 3-(2-hydroxypropan-2-yl)phenol (B1297780) and an isopropyl halide.
Development of Novel Synthetic Pathways to this compound
Building on the retrosynthetic analysis, several synthetic pathways can be devised.
Targeted Synthesis of the Propanol (B110389) Moiety within the Scaffold
The tertiary propanol group is a key feature of the target molecule. A primary method for its creation is the Grignard reaction. organic-chemistry.orglibretexts.orgyoutube.com
Grignard Reaction: The reaction of 3-isopropoxyphenylmagnesium bromide with acetone provides a direct route to this compound. vulcanchem.com This reaction is typically carried out in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). vulcanchem.com
A plausible synthetic sequence is as follows:
Formation of the Grignard Reagent: 3-bromoanisole (B1666278) is reacted with magnesium metal in dry THF to form 3-methoxyphenylmagnesium bromide.
Reaction with Acetone: The Grignard reagent is then reacted with acetone.
Hydrolysis: The resulting magnesium alkoxide is hydrolyzed with a weak acid (e.g., aqueous ammonium (B1175870) chloride) to yield the tertiary alcohol.
Another approach to a precursor involves the Friedel-Crafts acylation of isopropoxybenzene (B1215980) with acetyl chloride, which would yield 1-(3-isopropoxyphenyl)ethan-1-one. organic-chemistry.orgwikipedia.org Subsequent reaction with a methyl Grignard reagent (e.g., methylmagnesium bromide) would then form the desired tertiary alcohol. youtube.com
Strategies for Constructing the Substituted Phenyl Ether Linkage
The ether linkage can be formed using the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgbyjus.com This reaction involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org
Williamson Ether Synthesis: In this context, one could start with 3-hydroxyacetophenone. The phenolic hydroxyl group is more acidic than an alcoholic hydroxyl and can be deprotonated with a suitable base like sodium hydride to form a phenoxide. youtube.com This phenoxide can then react with 2-bromopropane (B125204) in an SN2 reaction to form the ether linkage, yielding 1-(3-isopropoxyphenyl)ethan-1-one. As mentioned earlier, this ketone can then be converted to the target tertiary alcohol.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 3-isopropoxyphenylmagnesium bromide | Acetone | This compound | Grignard Reaction |
| 1-(3-isopropoxyphenyl)ethan-1-one | Methylmagnesium bromide | This compound | Grignard Reaction |
| Sodium 3-acetylphenoxide | 2-bromopropane | 1-(3-isopropoxyphenyl)ethan-1-one | Williamson Ether Synthesis |
| Isopropoxybenzene | Acetyl chloride | 1-(3-isopropoxyphenyl)ethan-1-one | Friedel-Crafts Acylation |
Green Chemistry Approaches in the Synthesis of this compound
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org
Solvent-Free and Environmentally Benign Solvent Methodologies
Traditional organic syntheses often rely on volatile and potentially toxic organic solvents. Green chemistry seeks to replace these with more environmentally friendly alternatives or to conduct reactions under solvent-free conditions.
Solvent-Free Reactions: For the Friedel-Crafts acylation step, a potential green approach is to use a solid acid catalyst, which can sometimes allow the reaction to proceed without a solvent. organic-chemistry.org
Environmentally Benign Solvents: Water is an ideal green solvent. While Grignard reagents are incompatible with water, certain reactions like the Williamson ether synthesis can be adapted to use greener solvents, sometimes with the aid of phase-transfer catalysts. researchgate.net Research has also explored the use of ionic liquids as green solvents for ether synthesis. researchgate.net
Microwave-Assisted and Ultrasound-Assisted Synthesis
Microwave and ultrasound irradiation are energy-efficient techniques that can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times. nih.gov
Microwave-Assisted Synthesis: Microwave heating has been successfully applied to both the Williamson ether synthesis and the synthesis of alcohols. researchgate.netcem.com The use of microwave irradiation can dramatically reduce reaction times, in some cases from hours to minutes. wikipedia.org For instance, the synthesis of various ethers has been achieved in high yields in under five minutes using microwave assistance.
Ultrasound-Assisted Synthesis: Ultrasound has also been shown to be effective in promoting the synthesis of ethers, offering good yields in significantly reduced reaction times compared to conventional methods. nih.gov
| Green Chemistry Approach | Reaction Type | Potential Benefits |
| Solvent-Free Conditions | Friedel-Crafts Acylation | Reduced solvent waste, easier purification. |
| Use of Greener Solvents (e.g., water, ionic liquids) | Williamson Ether Synthesis | Reduced toxicity and environmental impact. acs.orgresearchgate.net |
| Microwave-Assisted Synthesis | Williamson Ether Synthesis, Alcohol Synthesis | Faster reaction rates, higher yields, energy efficiency. wikipedia.orgcem.com |
| Ultrasound-Assisted Synthesis | Ether Synthesis | Shorter reaction times, improved yields. nih.gov |
Atom-Economical and Waste Reduction Strategies in Compound Synthesis
The synthesis of this compound, a tertiary alcohol, traditionally relies on methods like the Grignard reaction. While effective, these classic routes often exhibit poor atom economy and generate significant waste. wikipedia.orgprimescholars.com Green chemistry principles, therefore, compel a shift towards more sustainable synthetic strategies that maximize the incorporation of reactant atoms into the final product and minimize byproducts. organic-chemistry.org
The concept of atom economy, introduced by Barry Trost, is a primary metric for evaluating the "greenness" of a chemical process. wikipedia.org It measures the efficiency of a reaction by calculating the proportion of reactant atoms that become part of the desired product. A classic Grignard synthesis of this compound would involve the reaction of 3-isopropoxyacetophenone with methylmagnesium bromide. While the yield may be high, the reaction produces a stoichiometric amount of magnesium salts as waste, leading to a lower atom economy. primescholars.com
Table 1: Theoretical Atom Economy for Grignard Synthesis of this compound
| Reactants | Molecular Weight ( g/mol ) | Products | Molecular Weight ( g/mol ) |
| 3-iso-Propoxyacetophenone (C₁₁H₁₄O₂) | 178.23 | This compound (C₁₂H₁₈O₂) | 194.27 |
| Methylmagnesium Bromide (CH₃MgBr) | 119.24 | Mg(OH)Br (after workup) | 104.22 |
| Total Reactant Mass | 297.47 | Total Product Mass | 298.49 |
Atom Economy = (Mass of desired product / Total mass of reactants) x 100 Atom Economy = (194.27 / 297.47) x 100 ≈ 65.3%
To improve upon this, several strategies are being explored:
Catalytic Addition Reactions: The use of catalytic amounts of reagents instead of stoichiometric ones is a cornerstone of green chemistry. jocpr.com Catalytic methods for the addition of organometallic reagents (e.g., organoborons or organozincs) to ketones are being developed. These reactions can offer high atom economy as the catalyst is regenerated and only a small amount is needed. researchgate.net
Solvent Reduction and Mechanochemistry: A significant portion of waste in chemical synthesis comes from solvents. skpharmteco.com Recent advancements have demonstrated that Grignard reactions can be performed using mechanochemical techniques like ball-milling, which drastically reduces the need for hazardous organic solvents. sciencedaily.com This approach not only minimizes waste but can also improve safety and reduce costs associated with solvent purchase and disposal. sciencedaily.com
By focusing on catalytic routes and innovative reaction conditions like solvent-free mechanochemistry, the synthesis of this compound can be aligned more closely with the principles of atom economy and waste reduction. jocpr.comsciencedaily.com
Stereoselective Synthesis of this compound and its Enantiomers
The central carbon atom bearing the hydroxyl group in this compound is a stereocenter. Consequently, the molecule exists as a pair of enantiomers. The production of a single enantiomer (enantioselective synthesis) is of paramount importance in medicinal chemistry, as different enantiomers can have distinct biological activities. wikipedia.org Achieving this requires precise control over the three-dimensional arrangement of atoms during the synthesis.
Asymmetric Catalysis in the Enantioselective Synthesis of this compound
Asymmetric catalysis is a highly efficient method for producing chiral molecules, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. researchgate.net For the synthesis of chiral tertiary alcohols like this compound, this typically involves the enantioselective addition of a nucleophile to the prochiral ketone, 3-isopropoxyacetophenone.
Key catalytic strategies include:
Chiral Metal Catalysis: Transition metal complexes featuring chiral ligands are widely used to catalyze the asymmetric addition of organometallic reagents to ketones. For instance, Ni(II) complexes have been shown to effectively catalyze the asymmetric addition of organoborons to aryl ketones, yielding chiral tertiary alcohols with good to excellent enantioselectivity. researchgate.net Similarly, copper-catalyzed systems have been developed for various asymmetric transformations. frontiersin.org
Organocatalysis: Chiral organic molecules can also act as catalysts. Chiral Brønsted acids, for example, can activate the ketone towards nucleophilic attack and create a chiral environment that directs the approach of the nucleophile, leading to high enantiomeric excess (e.e.). frontiersin.org Peptide-based catalysts have also been investigated for their ability to mediate stereoselective reactions, including epoxidations and additions to carbonyls. nih.gov
Table 2: Representative Asymmetric Catalytic Systems for Tertiary Alcohol Synthesis
| Catalyst System | Nucleophile | Substrate Type | Typical Yield | Typical e.e. (%) | Reference |
| Ni(II) / Chiral Ligand | Organoboron | Aryl Ketones | Good-Excellent | 80-99 | researchgate.net |
| Cu(CN)₂ / BOX Ligand | TMSCN | Alkenes | Good | 72-97 | frontiersin.org |
| Chiral Brønsted Acid | Various | Ketones | Moderate-Good | 76-94 | frontiersin.org |
| Peptide Catalysts | Various | Alkenes/Ketones | Variable | 85-93 | nih.gov |
The application of these systems to 3-isopropoxyacetophenone would allow for the direct, efficient, and enantioselective synthesis of either the (R) or (S) enantiomer of this compound.
Chiral Auxiliary and Chiral Reagent Approaches to Stereocontrol
An alternative to asymmetric catalysis is the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to one of the reactants, which then directs the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
For the synthesis of this compound, a chiral auxiliary could be incorporated into the ketone precursor.
Sulfoxide (B87167) Auxiliaries: A chiral sulfoxide group can be attached to the aromatic ring of the ketone. The sulfoxide group then directs the addition of an organometallic reagent (like methyl lithium or a Grignard reagent) to one face of the carbonyl group, leading to a tertiary alcohol with high diastereomeric excess. nih.govthieme-connect.com The sulfoxide auxiliary can be subsequently removed under reductive conditions. nih.gov
Oxazolidinone Auxiliaries: Evans' chiral oxazolidinone auxiliaries are widely used, particularly in aldol (B89426) reactions, to establish stereocenters. wikipedia.org While less common for direct Grignard additions to ketones, related strategies involving substrate-bound chiral auxiliaries are a powerful tool for stereocontrol.
Menthol-Derived Auxiliaries: Esters and other derivatives of natural chiral molecules like menthol (B31143) can be used as auxiliaries to control the stereochemistry of reactions. tandfonline.com
The key advantage of this approach is its predictability and often high stereoselectivity. However, it is less atom-economical than catalysis as it requires additional steps for attaching and removing the auxiliary. wikipedia.orgwikipedia.org
Diastereoselective Control in Synthetic Steps Towards the Compound
Diastereoselective control becomes relevant when a molecule already contains one or more stereocenters and a new one is being created. In the context of synthesizing this compound from achiral precursors, diastereoselectivity is primarily achieved through the strategies mentioned above.
When a chiral auxiliary is used, the substrate becomes a diastereomer. The subsequent reaction, such as the addition of a methyl group to the ketone, is a diastereoselective reaction. The pre-existing chirality of the auxiliary creates an energetic preference for the nucleophile to attack from one face of the prochiral carbonyl, resulting in the preferential formation of one diastereomer of the product. nih.gov
Another potential route involving diastereoselective control would be the reduction of a chiral α,β-epoxy ketone precursor. The stereochemistry of the existing epoxide ring would influence the stereochemical outcome of the ketone reduction, leading to the formation of a specific diastereomer of the resulting epoxy alcohol. researchgate.net Subsequent reductive opening of the epoxide could then yield the target tertiary alcohol. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio of the product. researchgate.net This multi-step approach allows for the controlled installation of multiple stereocenters.
Chemical Transformations and Reactivity of 2 3 Iso Propoxyphenyl 2 Propanol
Oxidation Reactions of the Propanol (B110389) Moiety
The tertiary alcohol group in 2-(3-iso-propoxyphenyl)-2-propanol is generally resistant to oxidation under mild conditions. However, specific reagents and reaction conditions can facilitate its transformation.
Oxidative Cleavage Reactions
Under more forceful oxidative conditions, the carbon-carbon bonds of this compound can be cleaved. Oxidative cleavage is a powerful tool in organic synthesis for breaking down larger molecules into smaller, functionalized fragments. A common method for the oxidative cleavage of C=C double bonds is ozonolysis, but alternative methods using manganese catalysts with hydrogen peroxide have been developed as a safer alternative. rug.nl This process typically involves epoxidation or cis-dihydroxylation of an alkene, followed by cleavage of the resulting diol. rug.nl While this specific methodology is for alkenes, it illustrates the principle of multi-step oxidative cleavage that could be adapted for other functional groups under the right conditions.
Reduction Reactions and Hydrogenation Studies
Reduction reactions involving this compound primarily focus on other parts of the molecule, as the tertiary alcohol is already in a reduced state. However, the compound itself, being an alcohol (specifically, a derivative of 2-propanol), can serve as a hydrogen donor in transfer hydrogenation reactions.
Reduction of Associated Functional Groups
If other reducible functional groups were present on the aromatic ring or side chain of this compound, they could be targeted for reduction. For example, nitro, cyano, or ester groups can be reduced using various catalytic systems. organic-chemistry.org
Transfer Hydrogenation Methodologies
Transfer hydrogenation is a widely used technique where an organic molecule, often an alcohol like 2-propanol, serves as the source of hydrogen to reduce another compound, avoiding the need for gaseous hydrogen. nih.govnih.gov This method is considered a greener alternative to traditional hydrogenation. nih.gov
2-Propanol is a common hydrogen donor in these reactions, which are often catalyzed by transition metal complexes of ruthenium, rhodium, or manganese. nih.govrsc.orgmdpi.com The process typically involves the transfer of a hydride from the alcohol to the substrate. mdpi.com For example, manganese pincer complexes have been shown to effectively catalyze the transfer hydrogenation of N-heteroarenes using 2-propanol as the hydrogen source. rsc.org The reaction mechanism is thought to proceed through an outer sphere hydrogenation pathway. rsc.org
| Catalyst Type | Substrate | Hydrogen Donor | Key Features |
| Manganese Pincer Complex | N-Heteroarenes | 2-Propanol/Ethanol | Sustainable process, good to excellent yields. rsc.org |
| Ruthenium Complexes | Ketones | 2-Propanol | Homogeneous phase, often requires a base. mdpi.com |
| Rhodium Complexes | Imines | 2-Propanol | Can be used for asymmetric transfer hydrogenation. nih.gov |
Derivatization and Functionalization of this compound
The structure of this compound allows for various derivatization and functionalization reactions, enabling the synthesis of a wide range of new compounds. These modifications can be targeted at the hydroxyl group, the aromatic ring, or the isopropoxy group.
The hydroxyl group can be a site for esterification or etherification. For instance, reacting the alcohol with an acylating or alkylating agent can produce the corresponding esters and ethers. google.com The synthesis of various phenoxypropan-2-ol derivatives has been achieved through the condensation of 1,2-epoxy-3-phenoxypropane with amines and thiols. researchgate.net
The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. The isopropoxy group, being an ortho-, para-director, would influence the position of incoming electrophiles.
Furthermore, the entire molecule can serve as a building block in the synthesis of more complex structures, including those with potential pharmaceutical or agrochemical applications. ontosight.ai For example, derivatives of propan-2-ol have been investigated as inhibitors of enzymes like cytosolic phospholipase A2α and fatty acid amide hydrolase. nih.gov
| Reaction Type | Reagents | Functional Group Targeted | Potential Products |
| Esterification | Acylating Agent | Hydroxyl Group | Esters |
| Etherification | Alkylating Agent | Hydroxyl Group | Ethers |
| Electrophilic Aromatic Substitution | Electrophile | Aromatic Ring | Substituted Aromatic Derivatives |
| Condensation | Amines, Thiols (with epoxide precursor) | Hydroxyl Group (from epoxide opening) | Functionalized Propan-2-ols |
Formation of Esters and Ethers
The conversion of the tertiary alcohol in this compound into esters and ethers is subject to specific synthetic challenges, primarily due to steric hindrance and the stability of the tertiary benzylic carbocation.
Esterification: Direct esterification of tertiary alcohols with carboxylic acids, known as Fischer esterification, is generally inefficient. chemguide.co.ukresearchgate.net The reaction, typically catalyzed by a strong acid like sulfuric acid, is slow and reversible. For tertiary alcohols such as this compound, the acid-catalyzed conditions and heat often favor an E1 elimination pathway, leading to the formation of an alkene (2-(3-isopropoxyphenyl)prop-1-ene) rather than the desired ester. youtube.comnih.gov The mechanism involves protonation of the hydroxyl group, which then leaves as a water molecule to form a relatively stable tertiary carbocation. While this carbocation could be attacked by a carboxylic acid nucleophile, deprotonation from an adjacent carbon is often kinetically favored. ucalgary.ca
To achieve esterification, alternative methods that avoid strongly acidic conditions are necessary. One such method involves converting the carboxylic acid to a more reactive acyl chloride or acid anhydride. chemguide.co.uk The reaction of an acyl chloride with the tertiary alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, can yield the ester under milder conditions. However, even these methods can be hampered by the steric bulk around the tertiary alcohol. google.com
Etherification: The formation of an ether from the tertiary alcohol of this compound is also challenging. The Williamson ether synthesis, a common method involving the reaction of an alkoxide with an alkyl halide, is not suitable for tertiary alcohols. scienceinfo.combyjus.commasterorganicchemistry.com The alkoxide, being a strong base, would preferentially induce E2 elimination of the tertiary alkyl halide, should one be formed. careers360.comlibretexts.org Conversely, attempting to deprotonate the tertiary alcohol to form an alkoxide for reaction with a primary alkyl halide is difficult and the resulting alkoxide is sterically hindered. scienceinfo.commasterorganicchemistry.com
Alternative acid-catalyzed methods, such as the addition of an alcohol to an alkene, or alkoxymercuration-demercuration, are synthetic routes to ethers but not directly applicable for modifying the pre-existing alcohol. masterorganicchemistry.com It is important to note that this compound already contains an ether linkage (the isopropoxy group).
Table 1: Expected Esterification and Etherification Reactions This table presents predicted reactions based on general chemical principles, as specific experimental data for this compound is not readily available.
| Starting Material | Reagent(s) | Expected Major Product | Reaction Type | Notes |
|---|---|---|---|---|
| This compound | Acetic Acid, H₂SO₄ (cat.), Heat | 2-(3-isopropoxyphenyl)prop-1-ene | E1 Elimination | Esterification is highly unfavorable; elimination is the dominant pathway. nih.gov |
| This compound | Acetyl Chloride, Pyridine | 2-(3-isopropoxyphenyl)propan-2-yl acetate | Acylation | A more viable method for esterification of tertiary alcohols, though may still be slow due to steric hindrance. chemguide.co.uk |
| This compound | NaH, then CH₃I | No significant reaction / Elimination | Williamson Ether Synthesis | Formation of the tertiary alkoxide is difficult, and elimination would compete with or dominate substitution. scienceinfo.combyjus.com |
Reactions Involving the Aromatic Ring
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is determined by the directing effects of the two substituents: the meta-isopropoxy group (-O-iPr) and the meta-2-hydroxy-2-propyl group.
The isopropoxy group is an activating, ortho-, para-director. organicchemistrytutor.comyoutube.com The oxygen atom's lone pairs can be donated into the aromatic ring through resonance, increasing the electron density at the positions ortho and para to it, making them more nucleophilic. organicchemistrytutor.com The alkyl group (2-hydroxy-2-propyl) is generally considered a weakly activating, ortho-, para-director.
When both groups are on the ring, their directing effects must be considered together. The isopropoxy group is a much stronger activating group than the alkyl group. Therefore, it will primarily control the position of electrophilic attack. The positions ortho and para to the strongly activating isopropoxy group are C2, C4, and C6. The position para to the isopropoxy group (C6) is also ortho to the alkyl group. The positions ortho to the isopropoxy group (C2 and C4) are sterically unhindered on one side (C4) but more hindered on the other (C2, being between the two substituents). Therefore, substitution is most likely to occur at the C4 and C6 positions.
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group. libretexts.org
Halogenation: Using Br₂ with a Lewis acid catalyst like FeBr₃, or Cl₂ with FeCl₃, introduces a halogen atom.
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl/acyl halide and a Lewis acid catalyst (e.g., AlCl₃). lumenlearning.comlibretexts.orgmt.commasterorganicchemistry.com However, Friedel-Crafts reactions can be limited by the presence of the alcohol, as the Lewis acid can complex with the hydroxyl group. libretexts.org
Table 2: Expected Electrophilic Aromatic Substitution Reactions This table presents predicted products based on the directing effects of the substituents. The distribution of ortho and para isomers can vary with reaction conditions.
| Starting Material | Reagent(s) | Expected Major Product(s) | Reaction Type |
|---|---|---|---|
| This compound | HNO₃, H₂SO₄ | 2-(4-Nitro-3-isopropoxyphenyl)-2-propanol and 2-(6-Nitro-3-isopropoxyphenyl)-2-propanol | Nitration |
| This compound | Br₂, FeBr₃ | 2-(4-Bromo-3-isopropoxyphenyl)-2-propanol and 2-(6-Bromo-3-isopropoxyphenyl)-2-propanol | Bromination |
| This compound | CH₃COCl, AlCl₃ | Reaction is complex, potential for Friedel-Crafts acylation at C4 and C6 positions, but side reactions are likely due to the hydroxyl group. | Friedel-Crafts Acylation |
Carbon-Carbon Bond Forming and Cleavage Reactions
Carbon-Carbon Bond Formation: The most direct and plausible synthesis of this compound itself involves a carbon-carbon bond-forming reaction. Specifically, a Grignard reaction between an aryl Grignard reagent and a ketone provides an excellent route to tertiary alcohols. nih.govorganicchemistrytutor.comdoubtnut.comchegg.comncert.nic.in In this case, 3-isopropoxyphenylmagnesium bromide would be reacted with acetone (B3395972). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone, and subsequent acidic workup yields the final tertiary alcohol product. doubtnut.com
Other C-C bond-forming reactions could potentially involve the aromatic ring, such as the Friedel-Crafts reactions mentioned previously. Furthermore, under specific catalytic conditions, such as with bismuth(III) triflate in polar solvents, tertiary alcohols can undergo dimerization, forming a new C-C bond. nih.gov
Carbon-Carbon Bond Cleavage: The C-C bonds in this compound are generally stable. Cleavage typically requires significant energy input, such as in mass spectrometry, where fragmentation of the molecular ion would likely involve the loss of a methyl group (a stable tertiary benzylic carbocation would remain) or cleavage of the bond between the ring and the tertiary carbon. Under harsh oxidative conditions, the aromatic ring could be cleaved, but this is a non-selective process. There are no common, high-yield synthetic reactions that would selectively cleave a C-C bond in this molecule under standard laboratory conditions.
Table 3: Representative Carbon-Carbon Bond Forming and Cleavage Reactions This table illustrates the most likely C-C bond formation route to the title compound and a potential cleavage pathway.
| Reaction Type | Reactant(s) | Reagent(s) | Product(s) |
|---|
| C-C Bond Formation (Grignard Synthesis) | 3-isopropoxyphenylmagnesium bromide, Acetone | 1. Diethyl ether (solvent) 2. H₃O⁺ (workup) | this compound | | C-C Bond Cleavage (Hypothetical) | this compound | Strong Oxidizing Agent (e.g., hot, conc. KMnO₄) | Mixture of degradation products, including 3-isopropoxybenzoic acid |
Rearrangement Reactions and Structural Isomerizations
The structure of this compound, particularly the tertiary alcohol adjacent to a substituted benzene (B151609) ring, makes it a candidate for certain rearrangement reactions, typically under acidic conditions.
Acid-Catalyzed Dehydration and Rearrangement: As mentioned, treatment with a strong acid can lead to dehydration to form an alkene. youtube.comnih.govucalgary.ca The mechanism proceeds through a stable tertiary benzylic carbocation. While this carbocation could potentially undergo rearrangement (a 1,2-hydride or 1,2-alkyl shift), in this specific structure, there is no obvious driving force for such a shift, as it would not lead to a more stable carbocation. Therefore, simple elimination to form the conjugated alkene, 2-(3-isopropoxyphenyl)prop-1-ene, is the most probable outcome.
Pinacol-Type Rearrangements: The pinacol (B44631) rearrangement is a classic reaction of 1,2-diols (vicinal diols) that, under acidic conditions, converts them into a ketone or aldehyde. organic-chemistry.orgresearchgate.netmasterorganicchemistry.com While this compound is not a diol, it could be a precursor to one. For example, oxidation of the likely dehydration product, 2-(3-isopropoxyphenyl)prop-1-ene, with a reagent like osmium tetroxide (OsO₄) would yield the corresponding 1,2-diol. Treatment of this diol with acid would initiate a pinacol rearrangement. chemistrysteps.comwikipedia.org In this hypothetical scenario, protonation of one of the hydroxyl groups would be followed by the loss of water. The subsequent 1,2-migration of a group (phenyl, methyl, or another methyl) to the resulting carbocation would lead to a rearranged carbonyl compound. The migratory aptitude generally follows the order: aryl > alkyl. wikipedia.org This would lead to the migration of the 3-isopropoxyphenyl group.
Table 4: Potential Rearrangement Reactions This table outlines potential rearrangement pathways, including a reaction of a derivative of the title compound.
| Starting Material | Reagent(s) | Intermediate | Final Product | Reaction Type |
|---|---|---|---|---|
| This compound | H₂SO₄ (cat.), Heat | 2-(3-isopropoxyphenyl)propan-2-yl cation | 2-(3-isopropoxyphenyl)prop-1-ene | E1 Elimination (Rearrangement is unlikely) |
| 2-(3-iso-Propoxyphenyl)propane-1,2-diol (Hypothetical derivative) | H₂SO₄ (cat.), Heat | Carbocation intermediate | 1-(3-isopropoxyphenyl)-1-phenylethanone | Pinacol Rearrangement chemistrysteps.comwikipedia.org |
Catalytic Processes in the Chemistry of 2 3 Iso Propoxyphenyl 2 Propanol
Transition Metal Catalysis in Synthesis and Transformations
Transition metal catalysts are powerful tools for forging carbon-carbon and carbon-heteroatom bonds, as well as for oxidation and reduction reactions. The reactivity of 2-(3-iso-Propoxyphenyl)-2-propanol and its precursors can be modulated through various transition metal-catalyzed processes.
Palladium-Catalyzed Reactions
Palladium catalysis is renowned for its versatility in cross-coupling reactions, which form the bedrock of modern synthetic chemistry. While specific examples detailing the direct use of this compound in palladium-catalyzed reactions are not extensively documented in publicly available literature, the structural motifs present in the molecule suggest potential applications in several key transformations. For instance, the aryl halide precursor, 1-bromo-3-isopropoxybenzene, is a suitable substrate for a variety of palladium-catalyzed coupling reactions to construct the carbon skeleton prior to the installation of the 2-hydroxypropyl group.
Key palladium-catalyzed reactions applicable to the synthesis of precursors for this compound include:
Suzuki-Miyaura Coupling: The reaction of an aryl boronic acid with an aryl halide.
Heck Reaction: The coupling of an alkene with an aryl halide.
Sonogashira Coupling: The reaction of a terminal alkyne with an aryl halide.
Buchwald-Hartwig Amination: The formation of an aryl-nitrogen bond.
These reactions typically employ a palladium(0) catalyst, which undergoes oxidative addition with the aryl halide. The resulting palladium(II) complex then participates in transmetalation (in Suzuki coupling) or migratory insertion (in Heck coupling), followed by reductive elimination to yield the product and regenerate the catalyst. The choice of ligands, bases, and solvents is crucial for achieving high yields and selectivity.
Ruthenium and Iridium Catalysis
Ruthenium and iridium complexes are highly effective catalysts, particularly for hydrogenation, transfer hydrogenation, and C-H activation/functionalization reactions. In the context of this compound chemistry, these metals could play a significant role. For example, the synthesis of the precursor ketone, 3-isopropoxyacetophenone, could be achieved through the ruthenium-catalyzed oxidation of the corresponding secondary alcohol.
Conversely, transfer hydrogenation of ketones to secondary alcohols is a well-established process using ruthenium and iridium catalysts, often with isopropanol (B130326) serving as both the solvent and the hydrogen donor. This methodology is particularly relevant to the synthesis of related secondary alcohols, though the direct synthesis of the tertiary alcohol this compound via this method is not feasible. However, these catalysts could be employed in transformations of derivatives of the title compound. For instance, if the aromatic ring were to be functionalized with an olefin, ruthenium-based metathesis catalysts could be used for further molecular elaboration.
| Catalyst Type | Potential Application | Reaction Example (Analogous) |
| Ruthenium(II) Complexes | Transfer Hydrogenation | Reduction of acetophenone (B1666503) to 1-phenylethanol (B42297) using Ru-catalyst and isopropanol. |
| Iridium(III) Complexes | C-H Borylation | Iridium-catalyzed borylation of an aromatic C-H bond for further functionalization. |
| Grubbs' Catalyst (Ru) | Olefin Metathesis | Cross-metathesis of a vinyl-substituted derivative with another olefin. |
Other Metal-Mediated Transformations
Beyond the prominent use of palladium, ruthenium, and iridium, other metals can mediate important transformations in the synthesis of aryl alcohols. The classical synthesis of this compound itself relies on a metal-mediated process: the Grignard reaction. This involves the reaction of 3-isopropoxyphenylmagnesium bromide with acetone (B3395972). While stoichiometric, this reaction underscores the importance of organometallic reagents in accessing such structures.
Catalytic variants using other metals could be envisaged. For example, bismuth(III) triflate has been reported as an effective catalyst for the regioselective ring-opening of epoxides with phenols to afford 1,3-diaryloxy-2-propanols. While not directly applicable to the synthesis of the title compound, this demonstrates the potential of less common metals in catalyzing related bond formations.
Organocatalysis and Non-Metallic Catalytic Systems
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of catalysis alongside metal and enzymatic catalysis. For the chemistry of this compound, organocatalysts could offer novel pathways for its synthesis or transformation, particularly in asymmetric synthesis.
For instance, the synthesis of a chiral precursor to this compound could potentially be achieved through an organocatalytic asymmetric aldol (B89426) reaction between a derivative of 3-isopropoxybenzaldehyde (B1298940) and a ketone. Proline and its derivatives are well-known catalysts for such transformations. Furthermore, organocatalytic methods for the reduction of ketones to alcohols are also established, providing an alternative to metal-based catalysts.
Enzymatic Catalysis and Biotransformations of this compound
The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity under mild conditions. Biotransformations are particularly valuable for the synthesis of enantiomerically pure compounds, which is of great interest in the pharmaceutical and fine chemical industries.
Chemoenzymatic Synthetic Approaches
Chemoenzymatic synthesis combines the best of both chemical and enzymatic catalysis to create efficient and selective reaction sequences. For a molecule like this compound, a chemoenzymatic approach could be highly advantageous.
A plausible chemoenzymatic route could involve the enzymatic resolution of a racemic precursor. For example, a racemic secondary alcohol, 1-(3-isopropoxyphenyl)ethanol, could be resolved using a lipase-catalyzed transesterification. This would provide access to enantiomerically enriched secondary alcohols, which could then be converted to the corresponding enantiopure tertiary alcohol through chemical steps. Lipases, such as those from Candida antarctica (e.g., Novozym 435), are widely used for the kinetic resolution of alcohols and their esters.
The general scheme for such a resolution is as follows:
Chemical Synthesis: Preparation of a racemic secondary alcohol precursor.
Enzymatic Resolution: Selective acylation of one enantiomer of the alcohol using a lipase (B570770) and an acyl donor (e.g., vinyl acetate), leaving the other enantiomer unreacted.
Separation: Chromatographic separation of the acylated and unreacted enantiomers.
Chemical Conversion: Conversion of the desired enantiomer to the final tertiary alcohol product.
This approach highlights the synergy between chemical and enzymatic methods to access specific stereoisomers of functionalized molecules.
Enantioselective Biocatalysis for Related Propanol (B110389) Derivatives
Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, providing high enantioselectivity under mild reaction conditions. nih.gov While specific studies on the biocatalytic resolution of this compound are not prominently documented, the principles of enantioselective biocatalysis are highly applicable to its structural class. Enzymes, particularly alcohol dehydrogenases (ADHs), are widely used for the asymmetric synthesis of chiral alcohols. nih.gov
These processes typically follow two main strategies:
Asymmetric reduction of a prochiral ketone: An enzyme can selectively reduce a ketone precursor to one of the two possible enantiomers of the corresponding secondary alcohol.
Kinetic resolution of a racemic alcohol: An enzyme selectively oxidizes one enantiomer of a racemic alcohol, leaving the other enantiomer in high purity.
For instance, alcohol dehydrogenases from organisms like Lactobacillus have been successfully employed in the stereoselective reduction of ketones, using 2-propanol as a common co-substrate for cofactor regeneration. acs.org The enzyme RADH, when used with 2-propanol as a cosubstrate, demonstrated high reaction rates and excellent stereoselectivity in the production of a chiral 1,2-diol. acs.org The development of biocatalytic systems, often involving whole-cell catalysts, has made these green and efficient methods more accessible for producing chiral vicinal diols from aryl olefins. acs.org
Table 1: Examples of Biocatalysts in Enantioselective Alcohol Synthesis
| Biocatalyst System | Transformation | Substrate Type | Key Findings |
| Lactobacillus ADH (LbADH) | Asymmetric Reduction | Ketones | Utilizes 2-propanol as a cosubstrate; enables production of chiral diols. acs.org |
| Escherichia coli co-expressing SMO and SpEH | Enantioselective Dihydroxylation | Aryl olefins | Produces (S)-vicinal diols with high enantiomeric excess (ee) and yield. acs.org |
| Various Enzymes | Acylation, Hydrolysis, Oxidation-Reduction | Alcohols, Amines | Enables a wide range of stereoselective transformations for chemical synthesis. nih.gov |
Given that this compound is a tertiary alcohol, enzymatic resolution via oxidation is generally not feasible as it lacks a hydrogen atom on the carbinol carbon. However, a synthetic precursor, such as a corresponding ketone, could potentially be a substrate for enantioselective reduction using a suitable biocatalyst.
Heterogeneous and Supported Catalysis in Reactions Involving Alcohols
Heterogeneous catalysis is a cornerstone of industrial chemistry, offering significant advantages such as ease of catalyst separation from the reaction mixture, catalyst recyclability, and suitability for continuous flow processes. oup.com For reactions involving alcohols, including dehydration, oxidation, and coupling, a wide array of solid catalysts have been developed. oup.comacs.org
Simple and mixed metal oxides are a versatile class of heterogeneous catalysts for alcohol transformations. mdpi.com The surface acidity or basicity of these oxides determines their catalytic function.
Acidic Oxides: Catalysts like γ-alumina (Al₂O₃), titania (TiO₂), and silica-alumina are effective for the dehydration of alcohols. mdpi.comresearchgate.net For a tertiary alcohol like this compound, treatment with an acidic oxide catalyst at elevated temperatures would be expected to yield the corresponding alkene, 1-iso-propoxy-3-(prop-1-en-2-yl)benzene, via an E1 elimination mechanism. The dehydration of isopropanol to propylene (B89431) is a well-studied reaction used to characterize the acid-base properties of catalysts. mdpi.comresearchgate.net
Basic Oxides: Basic sites on a catalyst surface can promote the dehydrogenation of alcohols to form carbonyl compounds. mdpi.comresearchgate.net
Redox-Active Oxides: Transition metal oxides, such as those of manganese (MnOₓ) and cerium (CeO₂), can act as catalysts for oxidation reactions, often by providing lattice oxygen or facilitating the activation of an oxidant. mdpi.com
Supported Metal Catalysts: Metal oxides are frequently used as supports for highly dispersed metal nanoparticles (e.g., Au, Pd, Pt, Ag). oup.commdpi.comdntb.gov.ua These supported catalysts are highly effective for the selective oxidation of alcohols. oup.comkrishisanskriti.org For example, Au-Pd/TiO₂ catalysts have shown high activity for the solvent-free oxidation of primary alcohols to aldehydes. krishisanskriti.org Silver-based catalysts are also widely studied for both gas- and liquid-phase alcohol oxidation. dntb.gov.ua
Table 2: Oxide-Based Catalysts for Alcohol Transformations
| Catalyst Type | Example(s) | Typical Reaction(s) | Mechanism/Role |
| Acidic Oxide | γ-Al₂O₃, TiO₂ | Dehydration | Catalyzes elimination of water to form alkenes or ethers. mdpi.com |
| Mixed Metal Oxide | MnₓFeᵧ oxides | Cascade Oxidations | Effective for aqueous phase oxidation of aldehydes and alcohols. mdpi.com |
| Supported Noble Metals | Au/TiO₂, Pt-Mn/γ-Al₂O₃ | Selective Oxidation | The metal nanoparticles are the active sites for oxidation. krishisanskriti.orgnih.gov |
| Perovskite-type Oxides | LaMnO₃ | Biomass Conversion | Used for the conversion of cellulosic biomass. mdpi.com |
Solid-Supported Reagents in Reactions of this compound
In contrast to heterogeneous catalysts, which are used in substoichiometric amounts, solid-supported reagents are stoichiometric reactants immobilized on a solid support, such as a cross-linked polymer resin or an inorganic material like silica. durham.ac.uksopachem.com The primary advantage of this approach is the simplified purification of the reaction product; the spent reagent is simply removed by filtration. sopachem.comnih.gov
This technique is particularly valuable in multi-step syntheses and for the creation of chemical libraries. durham.ac.uk A range of transformations can be achieved using supported reagents, including oxidations, reductions, and couplings. nih.gov
For the transformation of alcohols, several key supported reagents are available:
Supported Oxidizing Agents: Polymer-supported perruthenate (PSP) is a mild and effective reagent for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. durham.ac.ukcam.ac.uk Similarly, polymer-bound hypervalent iodine reagents, such as a supported equivalent of Dess-Martin periodinane or bis(acetoxy)iodobenzene, can perform clean oxidations. durham.ac.uk While tertiary alcohols like this compound are generally resistant to oxidation under these conditions, these reagents would be highly effective for oxidizing a potential secondary alcohol precursor. byjus.com
Supported Reducing Agents: Polymer-supported borohydride (B1222165) is a common reagent for the reduction of aldehydes and ketones to their corresponding alcohols. cam.ac.uk
Supported Bases and Acids: Resins functionalized with acidic (e.g., sulfonic acid) or basic (e.g., amine) groups are widely used as catalysts or for scavenging excess reagents. cam.ac.ukprinceton.edu
Table 3: Common Solid-Supported Reagents for Alcohol Chemistry
| Reagent Type | Immobilized Species | Function |
| Oxidant | Tetra-n-propylammonium perruthenate (TPAP) | Oxidation of primary/secondary alcohols. durham.ac.ukcam.ac.uk |
| Oxidant | Hypervalent Iodine (e.g., IBX) | Oxidation of alcohols. durham.ac.uk |
| Reductant | Borohydride (BH₄⁻) | Reduction of aldehydes/ketones. cam.ac.uk |
| Acid Catalyst | Sulfonic Acid (SO₃H) | Acid-catalyzed reactions (e.g., esterification, acetal (B89532) formation). cam.ac.uk |
| Base/Scavenger | Amine (e.g., Trisamine) | Base catalysis, scavenging of acidic byproducts. cam.ac.uk |
Photocatalysis in Degradation and Transformation Studies
Heterogeneous photocatalysis offers a green and sustainable approach to drive chemical reactions using light as the energy source. uniovi.estaikangreactor.com This technology is widely applied in the degradation of organic pollutants and, increasingly, in selective organic synthesis. uniovi.es The process typically involves a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or graphitic carbon nitride (g-C₃N₄), which upon absorbing photons of sufficient energy, generates electron-hole pairs. uniovi.estaikangreactor.com
These charge carriers can initiate redox reactions with adsorbed molecules. In the context of aromatic alcohols, photocatalytic oxidation has been studied extensively. uniovi.esscispace.com The photogenerated holes are powerful oxidants that can directly oxidize the alcohol, while electrons can reduce molecular oxygen to form reactive oxygen species (ROS), such as superoxide (B77818) radicals, which further contribute to the oxidation process.
Key findings in the photocatalytic oxidation of aromatic alcohols include:
Selective Oxidation: Under controlled conditions, aromatic alcohols can be selectively oxidized to the corresponding aldehydes. uniovi.esfrontiersin.org For example, the photocatalytic oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) has been achieved using various catalysts, including TiO₂ and g-C₃N₄. uniovi.esscispace.com
Influence of Substituents: The position and nature of substituents on the aromatic ring can significantly affect the reaction rate and selectivity. uniovi.es
Catalyst Modification: Doping or creating composite photocatalysts, such as CdS/g-C₃N₄ or CsPbBr₃/Graphene Oxide, can enhance photocatalytic activity by improving charge separation and light absorption. taikangreactor.comfrontiersin.org
While direct studies on this compound are limited, it is plausible that it could undergo photocatalytic transformation, potentially leading to degradation or specific oxidation products, although oxidation at the tertiary alcohol center would be challenging.
Table 4: Photocatalysts for the Transformation of Aromatic Alcohols
| Photocatalyst | Irradiation | Transformation | Key Feature |
| g-C₃N₄ (P-doped) | UV/Visible | Selective oxidation to aldehyde | Phosphorus doping improved selectivity. uniovi.es |
| TiO₂ | UV | Partial or total oxidation | Well-established photocatalyst for alcohol oxidation. scispace.com |
| CdS/g-C₃N₄ | Visible | Coupled oxidation/reduction | Simultaneously oxidizes alcohol and reduces nitrobenzene. taikangreactor.com |
| CsPbBr₃/GO-Pt | Visible | Dehydrogenation with H₂ production | Integrates selective oxidation with hydrogen fuel generation. frontiersin.org |
Electrocatalysis in Chemical Transformations
Electrocatalysis provides an alternative pathway for conducting redox reactions by using an electric potential to drive the transformation at an electrode-electrolyte interface. researchgate.net The electro-oxidation of alcohols has garnered significant interest for applications in fuel cells and for the electrosynthesis of valuable chemicals, offering a potentially cleaner alternative to the use of stoichiometric chemical oxidants. researchgate.netelectrochemsci.org
The efficiency and selectivity of the process depend critically on the electrocatalyst material.
Noble Metal Catalysts: Platinum (Pt) and gold (Au) are highly active electrocatalysts for the oxidation of many alcohols. electrochemsci.orgntu.edu.sg Gold electrodes, in particular, have shown high activity for the electrooxidation of benzyl alcohol in alkaline media. electrochemsci.org The mechanism is believed to involve the reaction of the alcohol with adsorbed hydroxyl species (OH_ads) on the electrode surface. electrochemsci.org
Non-Precious Metal Catalysts: To reduce costs, significant research has focused on catalysts based on non-precious metals, such as nickel, copper, and cobalt. researchgate.netntu.edu.sg Nickel-based materials, which form active NiOOH species under anodic polarization, are effective for alcohol oxidation in alkaline solutions. rsc.org
For tertiary alcohols like this compound, direct electro-oxidation at the alcohol functional group is difficult due to the absence of an α-hydrogen. However, electrocatalytic methods could potentially be applied to precursor molecules or to induce other transformations on the aromatic ring or ether linkage under specific conditions. The electro-oxidation of simpler aliphatic alcohols like 2-propanol has been studied on various catalysts, including Au and Pt-Mn bimetallic systems. nih.govelectrochemsci.org
Table 5: Electrocatalysts for Alcohol Oxidation
| Electrocatalyst | Alcohol Type Studied | Medium | Key Observation |
| Gold (Au) | Benzyl alcohol, Ethylene glycol, Propanols | Alkaline | Activity attributed to reaction with surface OH groups. electrochemsci.org |
| Nickel Alloys (e.g., Ni-Co) | Methanol, Ethanol | Alkaline | In situ activation enhances formation of active β-NiOOH species. ntu.edu.sgrsc.org |
| Platinum (Pt) | Ethanol | Alkaline | Can achieve C-C bond cleavage. electrochemsci.org |
| Cobalt Oxide (Co₃O₄) | C3 Alcohols (Propanols) | Alkaline | Oxidation rates depend on the structure of the alcohol isomer. ntu.edu.sg |
Mechanistic Elucidation of Reactions Involving 2 3 Iso Propoxyphenyl 2 Propanol
Detailed Reaction Pathway Investigations and Proposed Mechanisms
Due to the presence of a tertiary benzylic alcohol and an ether linkage, the reaction pathways of 2-(3-iso-Propoxyphenyl)-2-propanol are primarily governed by acid-catalyzed and oxidation reactions.
Acid-Catalyzed Dehydration:
In the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid, this compound is expected to undergo dehydration to form an alkene. Given the tertiary nature of the alcohol, this reaction would proceed through an E1 (Elimination, unimolecular) mechanism. byjus.comlibretexts.org
The proposed mechanism involves three key steps:
Protonation of the Hydroxyl Group: The reaction initiates with the rapid and reversible protonation of the hydroxyl group by the acid catalyst. This converts the poor leaving group (-OH) into a good leaving group (-OH2+), an alkyloxonium ion. libretexts.orgmasterorganicchemistry.com
Formation of a Carbocation: The C-O bond of the alkyloxonium ion cleaves, and the water molecule departs, leading to the formation of a stable tertiary benzylic carbocation. This is the rate-determining step of the reaction. The stability of this carbocation is enhanced by both the inductive effect of the three alkyl groups and the resonance delocalization of the positive charge into the adjacent phenyl ring. byjus.comlibretexts.org
Deprotonation to Form an Alkene: A weak base, such as water or the conjugate base of the acid catalyst, abstracts a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond. According to Zaitsev's rule, the major product would be the more substituted and thermodynamically stable alkene. masterorganicchemistry.com
Ether Cleavage:
The iso-propoxy ether linkage can also be cleaved under strong acidic conditions, typically with hydrohalic acids like HBr or HI. libretexts.orgmasterorganicchemistry.com The mechanism of ether cleavage can proceed via either an S\N1 or S\N2 pathway, depending on the nature of the groups attached to the ether oxygen. wikipedia.orglongdom.org
S\N1 Pathway: Given that one side of the ether is a secondary carbon (the isopropyl group) and the other is an aromatic ring, the cleavage is likely to have some S\N1 character, especially under conditions that favor carbocation formation. Protonation of the ether oxygen would be followed by the departure of 3-hydroxycumene to form a secondary isopropyl carbocation, which would then be attacked by the halide nucleophile.
S\N2 Pathway: Alternatively, a bimolecular nucleophilic substitution (S\N2) could occur, where the halide ion attacks the less sterically hindered carbon of the protonated ether. chemistrysteps.com In this case, the nucleophile would attack the isopropyl group, leading to the formation of 2-propyl halide and 3-(2-hydroxypropan-2-yl)phenol (B1297780).
Electrophilic Aromatic Substitution:
Kinetic Studies and Reaction Rate Determination
Kinetic studies are crucial for understanding reaction mechanisms by providing information about the rate of a reaction and its dependence on the concentration of reactants and catalysts.
For the acid-catalyzed dehydration of this compound, the reaction rate is expected to follow a first-order dependence on the concentration of the alcohol and the acid catalyst, consistent with an E1 mechanism. acs.orgresearchgate.net The rate law can be expressed as:
Rate = k[this compound][H+]
The rate constant, k, would be influenced by factors such as temperature, the strength of the acid catalyst, and the solvent polarity. nsf.govpitt.edu
Table 1: Hypothetical Kinetic Data for the Dehydration of Tertiary Alcohols
| Experiment | [Alcohol] (mol/L) | [H+] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁴ |
This table illustrates the expected first-order kinetics with respect to both the alcohol and the acid catalyst for an E1 dehydration reaction. The values are illustrative and not based on experimental data for the specific compound.
The kinetics of ether cleavage would also depend on the specific mechanism. An S\N1 mechanism would exhibit first-order kinetics with respect to the ether and the acid, while an S\N2 mechanism would be first-order in the ether and first-order in the nucleophile. longdom.org
Isotope Labeling and Tracer Experiments to Elucidate Reaction Mechanisms
Isotope labeling is a powerful technique to trace the fate of atoms during a chemical reaction, providing definitive evidence for proposed mechanisms.
Dehydration Reaction:
To confirm the E1 mechanism of dehydration, an isotope labeling experiment using oxygen-18 (¹⁸O) could be performed. If the reaction is carried out in ¹⁸O-labeled water, the unreacted alcohol recovered from the reaction mixture would show incorporation of ¹⁸O into the hydroxyl group. This is because the formation of the carbocation intermediate is reversible, and it can be attacked by the ¹⁸O-labeled water solvent, leading to isotopic exchange. nih.govyoutube.com
Another experiment could involve using a deuterated analog of the starting material, for example, with deuterium (B1214612) atoms on the methyl groups. The absence of a primary kinetic isotope effect (i.e., the rate of reaction is not significantly slowed by the presence of deuterium) would support the E1 mechanism, as the C-H bond is broken in a fast step after the rate-determining formation of the carbocation.
Ether Cleavage:
For the ether cleavage reaction, labeling the oxygen of the iso-propoxy group with ¹⁸O would help to distinguish between the S\N1 and S\N2 pathways. Analysis of the products (the phenol (B47542) and the isopropyl halide) would reveal the location of the ¹⁸O label, thus indicating which C-O bond was cleaved. wikipedia.org
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates provide strong evidence for a proposed mechanism.
In the acid-catalyzed dehydration of this compound, the key intermediate is the tertiary benzylic carbocation. While carbocations are generally short-lived, they can be observed and characterized under superacid conditions or by using spectroscopic techniques such as NMR in aprotic, non-nucleophilic solvents at low temperatures. The stability of this carbocation is a critical factor in the facility of the E1 reaction. youtube.com
For electrophilic aromatic substitution reactions, the intermediate is the arenium ion (or sigma complex). This species can also be studied using spectroscopic methods at low temperatures. The positions of the substituent on the ring will influence the stability of the different possible arenium ion isomers, thereby determining the product distribution. youtube.com
Table 2: Key Intermediates in Proposed Reactions
| Reaction | Intermediate | Method of Characterization |
| Acid-Catalyzed Dehydration | Tertiary Benzylic Carbocation | Low-temperature NMR, Trapping experiments |
| Electrophilic Aromatic Substitution | Arenium Ion (Sigma Complex) | Low-temperature NMR |
| Ether Cleavage (S\N1) | Isopropyl Carbocation | Trapping experiments |
Advanced Spectroscopic Characterization of 2 3 Iso Propoxyphenyl 2 Propanol
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR and ¹³C NMR Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the 2-(3-iso-Propoxyphenyl)-2-propanol molecule.
The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present. The aromatic protons on the phenyl ring will appear in the downfield region, typically between δ 6.5 and 7.5 ppm. The methine proton of the isopropoxy group will produce a septet, while the methyl protons of this group will appear as a doublet. The methyl protons of the 2-propanol moiety will likely be a singlet, and the hydroxyl proton will also be a singlet, the chemical shift of which can be concentration-dependent.
The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the symmetry in the isopropoxy and 2-propanol groups, fewer signals than the total number of carbon atoms are expected. For instance, the two methyl carbons of the isopropoxy group are equivalent, as are the two methyl carbons of the 2-propanol group. docbrown.info A related compound, 2-phenyl-2-propanol (B165765), shows characteristic shifts that can be used as a reference for the signals of the 2-propanol portion of the target molecule. chemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.7 - 7.3 | 110 - 130 |
| Aromatic C-O | - | 155 - 160 |
| Aromatic C-C(OH) | - | 140 - 145 |
| C(OH) | - | 70 - 75 |
| CH (O-Aryl) | 4.5 - 4.7 (septet) | 68 - 72 |
| C H₃(iso-propoxy) | 1.2 - 1.4 (doublet) | 20 - 25 |
| C H₃(propanol) | 1.5 - 1.7 (singlet) | 30 - 35 |
| OH | Variable (singlet) | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are instrumental in assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the methine proton and the methyl protons of the isopropoxy group, as well as couplings between adjacent aromatic protons. researchgate.netresearchgate.netyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). researchgate.netresearchgate.netyoutube.comprinceton.edu This is crucial for assigning the protonated carbons in the ¹³C NMR spectrum. For example, the signal for the methine carbon of the isopropoxy group will correlate with the corresponding methine proton signal.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J). researchgate.netresearchgate.netyoutube.comprinceton.edu This technique is invaluable for connecting different fragments of the molecule. For instance, HMBC can show correlations between the methyl protons of the 2-propanol group and the quaternary carbon to which they are attached, as well as the adjacent aromatic carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, even if they are not directly coupled. researchgate.netresearchgate.net This can help to determine the preferred conformation of the molecule. For example, NOESY could show correlations between the protons of the isopropoxy group and the aromatic protons on the same side of the phenyl ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present. researchgate.netnist.govspectrabase.com
The IR spectrum of this compound will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations from the alkyl and aromatic groups will appear around 2850-3100 cm⁻¹. The C-O stretching vibrations for the ether and alcohol functionalities will be visible in the 1050-1250 cm⁻¹ region. docbrown.info Aromatic C=C stretching vibrations will produce peaks in the 1450-1600 cm⁻¹ range.
Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the aromatic ring vibrations and the C-C skeletal vibrations will give rise to strong signals. researchgate.netresearchgate.net
Table 2: Key IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H (alcohol) | Stretching | 3200-3600 (broad) | Weak |
| C-H (aromatic) | Stretching | 3000-3100 | Strong |
| C-H (aliphatic) | Stretching | 2850-2970 | Strong |
| C=C (aromatic) | Stretching | 1450-1600 | Strong |
| C-O (ether, alcohol) | Stretching | 1050-1250 | Moderate |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the phenyl ring in this compound will result in characteristic UV absorption bands. Typically, substituted benzenes exhibit a strong absorption band (the E-band) below 200 nm and a weaker, more structured band (the B-band) between 230 and 270 nm. The specific position and intensity of these bands can be influenced by the substituents on the ring. The isopropoxy and 2-propanol groups are expected to cause a slight red shift (bathochromic shift) of these absorptions compared to unsubstituted benzene (B151609). sigmaaldrich.comvwr.commerckmillipore.comcarlroth.comresearchgate.net
Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. Aromatic compounds often fluoresce, and the fluorescence spectrum can provide additional information about the electronic structure and environment of the molecule. The fluorescence emission spectrum will typically be a mirror image of the absorption spectrum, but shifted to longer wavelengths (Stokes shift).
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Transition | Expected Wavelength Range (nm) |
| π → π* (E-band) | < 200 |
| π → π* (B-band) | 230 - 280 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. docbrown.infonist.govdocbrown.infonist.gov
The molecular ion peak ([M]⁺) in the mass spectrum of this compound will correspond to its molecular weight. High-resolution mass spectrometry can provide the exact molecular formula.
The fragmentation pattern is particularly informative. Common fragmentation pathways for this molecule would include:
Loss of a methyl group (CH₃) from the 2-propanol moiety, resulting in a stable tertiary carbocation.
Cleavage of the C-O bond of the ether, leading to fragments corresponding to the isopropoxy radical and the phenoxy-2-propanol cation, or vice versa.
Loss of a water molecule (H₂O) from the molecular ion.
Fragmentation of the isopropoxy group.
Table 4: Potential Mass Spectrometry Fragments of this compound
| m/z Value | Possible Fragment Ion | Neutral Loss |
| [M]⁺ | [C₁₂H₁₈O₂]⁺ | - |
| [M-15]⁺ | [C₁₁H₁₅O₂]⁺ | CH₃ |
| [M-18]⁺ | [C₁₂H₁₆O]⁺ | H₂O |
| [M-43]⁺ | [C₉H₁₁O₂]⁺ | C₃H₇ (isopropyl) |
| [M-59]⁺ | [C₉H₉O]⁺ | C₃H₇O (isopropoxy) |
X-ray Diffraction (XRD) and Crystallographic Studies of this compound (if crystalline form is available)
If this compound can be obtained in a crystalline form, X-ray diffraction (XRD) can be used to determine its precise three-dimensional structure in the solid state. nih.govnih.govresearchgate.net Single-crystal XRD analysis provides detailed information about bond lengths, bond angles, and the conformation of the molecule. It can also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and how the molecules pack in the crystal lattice. This information is invaluable for understanding the physical properties of the solid material and for correlating its solid-state structure with its spectroscopic properties in solution.
Application of Chemometrics and Artificial Intelligence in Spectroscopic Data Analysis
Chemometric Approaches in Spectroscopic Data Processing
Chemometrics is fundamental in transforming raw spectroscopic data into interpretable models. For a compound like this compound, which possesses multiple functional groups and rotational possibilities, its spectra can exhibit subtle variations that are difficult to discern visually. Chemometric techniques are adept at handling such high-dimensional data.
Key applications include:
Data Preprocessing: Raw spectra are often affected by noise, baseline drift, and light scattering. Preprocessing techniques such as smoothing, normalization, and derivative spectroscopy are applied to correct these variations, which is a crucial step before building any reliable model.
Exploratory Data Analysis: Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique that reduces the dimensionality of the data. cref.itnih.gov It transforms the original spectral variables into a smaller set of uncorrelated variables called principal components (PCs). By plotting the scores of the first few PCs, analysts can visualize groupings or trends within samples, for instance, to differentiate batches of this compound based on synthesis route or purity. nih.gov
Quantitative Analysis: For determining the concentration of this compound or its potential impurities, supervised regression methods are employed. Partial Least Squares (PLS) regression is a powerful tool that models the relationship between spectral data (X-variables) and reference analytical data (Y-variables, e.g., concentration). nih.govleidenuniv.nl PLS is particularly effective when the number of spectral variables far exceeds the number of samples and when multicollinearity is present in the data.
The table below summarizes common chemometric techniques and their roles in spectroscopic analysis.
| Technique | Type | Primary Application in Spectroscopy | Example for this compound Analysis |
| Principal Component Analysis (PCA) | Unsupervised Learning | Exploratory data analysis, pattern recognition, outlier detection, dimensionality reduction. cref.itnih.gov | Differentiating between batches of the compound manufactured under slightly different conditions by visualizing clusters in a scores plot. |
| Partial Least Squares (PLS) Regression | Supervised Learning | Quantitative analysis, building calibration models to predict concentrations or properties. nih.govleidenuniv.nl | Developing a model to predict the purity percentage of this compound from its Near-Infrared (NIR) spectrum. |
| Linear Discriminant Analysis (LDA) | Supervised Learning | Classification of samples into predefined groups. | Classifying spectra to identify the presence or absence of a specific synthetic byproduct. |
| Data Preprocessing Methods | Data Treatment | Signal enhancement, noise reduction, correction of baseline and scattering effects. | Applying a Savitzky-Golay filter to smooth noisy Raman spectra before quantitative modeling. |
Artificial Intelligence and Machine Learning in Spectral Interpretation
AI, and more specifically machine learning, has introduced a paradigm shift in spectroscopic data analysis, moving from model-based to data-driven approaches. arxiv.org These technologies excel at solving both "forward" problems (predicting a spectrum from a molecular structure) and "inverse" problems (identifying a molecule from its spectrum). arxiv.orgarxiv.org For a molecule like this compound, AI can be trained to recognize its unique spectral fingerprint with high fidelity.
Key benefits and applications of AI include:
Automated Feature Extraction: Deep learning models, such as Convolutional Neural Networks (CNNs), can automatically learn relevant features from raw spectral data without manual preprocessing or peak selection. spectroscopyonline.comspectroscopyonline.com This capability significantly reduces human bias and labor. azolifesciences.com
Enhanced Classification and Prediction: Algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANNs) are powerful classifiers and regression tools. spectroscopyonline.com An ANN could be trained on a large library of spectra to identify this compound in a complex mixture or to predict its physicochemical properties from its vibrational spectrum.
Improved Accuracy and Speed: AI algorithms can analyze data in real-time, enhancing the efficiency of spectroscopic analysis. azolifesciences.com By training on vast datasets, these models can often achieve higher accuracy in classification and quantification tasks than traditional methods. spectroscopyonline.com
Below is a table detailing various AI models and their potential functions in the spectroscopic analysis of this compound.
| AI/ML Model | Type | Function in Spectroscopic Analysis | Hypothetical Application for this compound |
| Artificial Neural Networks (ANNs) | Supervised Learning | Non-linear regression and classification; spectral matching and library searching. spectroscopyonline.com | Predicting the compound's antioxidant activity based on specific features in its UV-Vis spectrum. |
| Support Vector Machines (SVM) | Supervised Learning | Classification and regression, particularly effective with high-dimensional data and small sample sizes. azolifesciences.comspectroscopyonline.com | Classifying the compound as 'synthesis-compliant' or 'non-compliant' based on its FT-IR spectrum. |
| Convolutional Neural Networks (CNNs) | Deep Learning | Automated feature extraction and classification, especially from 1D (spectra) and 2D data. spectroscopyonline.comspectroscopyonline.com | Identifying the presence of this compound in a raw, unprocessed Raman spectrum of a mixture with high accuracy. |
| Random Forest (RF) | Supervised Learning | Classification and regression using an ensemble of decision trees to improve robustness. azolifesciences.com | Quantifying the concentration of an impurity by analyzing multiple regions of the infrared spectrum. |
Illustrative Research Findings
While specific chemometric studies on this compound are not widely published, the established applications of these methods allow for a projection of their utility. A hypothetical study could involve the use of Raman spectroscopy to monitor the final crystallization step of the compound.
Hypothetical Study Objective: To use PCA and PLS to monitor the purity and polymorphic form of this compound during production.
Methodology: Raman spectra were collected in real-time from a crystallizer. These spectra were preprocessed using baseline correction and normalization.
Simulated Findings:
PCA for Process Monitoring: The scores plot from the PCA model (PC1 vs. PC2) showed a clear trajectory. Samples from the beginning of the process clustered in one area, and as the crystallization progressed, the scores moved to a different region, indicating a change in the chemical environment. A final, tight cluster signified the completion of the process and a stable product form. Any deviation from this trajectory would indicate a process anomaly.
PLS for Purity Quantification: A PLS model was built correlating the Raman spectra with purity data obtained from a reference HPLC method.
The table below presents the simulated performance of the PLS model.
| Model Parameter | Calibration Set | Validation Set |
| Number of Samples | 80 | 30 |
| Number of PLS Factors | 5 | 5 |
| R² (Coefficient of Determination) | 0.992 | 0.988 |
| RMSEP (Root Mean Square Error of Prediction) | - | 0.15% |
These hypothetical results demonstrate that a PLS model could predict the purity of this compound with high accuracy, enabling rapid, non-destructive quality control directly in the production line.
Theoretical and Computational Chemistry Studies of 2 3 Iso Propoxyphenyl 2 Propanol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are founded on the principles of quantum mechanics, solving the Schrödinger equation to determine the electronic structure and energy of a molecule. wikipedia.org These calculations provide fundamental information about a molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic properties of a molecule based on its electron density. It offers a balance between computational cost and accuracy, making it suitable for studying the reaction mechanisms of medium-sized organic molecules. arxiv.orgnih.gov
For 2-(3-iso-Propoxyphenyl)-2-propanol, DFT studies could be employed to investigate various potential reaction pathways, such as its synthesis or degradation. A common reaction for tertiary alcohols like this compound is acid-catalyzed dehydration. DFT calculations can map out the potential energy surface for such a reaction, identifying the structures and energies of reactants, transition states, and products. arxiv.org
Illustrative Example: Dehydration of this compound
A DFT study would model the protonation of the hydroxyl group, followed by the loss of a water molecule to form a tertiary carbocation. Subsequent elimination of a proton from an adjacent carbon would lead to the formation of one or more alkene products. The calculations would provide the activation energies for each step, allowing for the determination of the most likely reaction pathway and the prediction of the major product.
Table 1: Illustrative DFT-Calculated Energies for a Hypothetical Dehydration Pathway
This table shows hypothetical energy values that would be calculated in a DFT study to determine the reaction's feasibility and kinetics.
| Species | Description | Relative Energy (kJ/mol) (Illustrative) |
| This compound + H⁺ | Reactant Complex | 0 |
| Transition State 1 (Water Elimination) | First Energy Barrier | +95 |
| Tertiary Carbocation Intermediate + H₂O | Intermediate | +60 |
| Transition State 2 (Proton Abstraction) | Second Energy Barrier | +80 |
| Alkene Product + H₃O⁺ | Product Complex | -20 |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based solely on first principles without the use of experimental data or empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties, though often at a higher computational cost than DFT. montana.eduacs.org
For this compound, ab initio calculations would be the gold standard for determining precise molecular properties. These include:
Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles for the molecule's most stable conformation.
Electronic Properties: Dipole moment, polarizability, and ionization potential.
Spectroscopic Properties: Calculating vibrational frequencies to predict the infrared (IR) spectrum or electronic excitation energies for UV-Vis spectroscopy. montana.edu
While no specific ab initio studies on this compound are publicly available, the principles can be illustrated by examining similar molecules like aromatic ethers. acs.org
Molecular Modeling and Conformational Analysis
The flexibility of this compound, particularly around the ether linkage and the isopropyl groups, means it can exist in numerous spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers between them.
This analysis is crucial as the three-dimensional shape of a molecule dictates how it interacts with its environment, including other molecules or biological targets. The process involves systematically rotating the molecule's single bonds and calculating the potential energy at each step.
For this compound, key rotational points include:
The bond between the phenyl ring and the ether oxygen.
The bond between the ether oxygen and the isopropyl group.
The bond between the phenyl ring and the 2-propanol group.
Studies on related molecules like poly-ether-ether-ketone (PEEK) and other phenyl ethers show that the preferred conformations are a balance of steric hindrance and electronic effects. researchgate.net For instance, calculations on benzophenone (B1666685) reveal a helical conformer as the minimum-energy structure. researchgate.net A similar analysis for this compound would reveal its preferred three-dimensional shape.
Table 2: Illustrative Conformational Energy Profile for Phenyl-Oxygen Bond Rotation
This hypothetical data shows the relative energy as the dihedral angle of the C(aromatic)-O-C(isopropyl)-H bond is rotated.
| Dihedral Angle (Degrees) | Relative Energy (kJ/mol) (Illustrative) | Conformation |
| 0 | 15.0 | Eclipsed |
| 60 | 2.5 | Gauche |
| 120 | 12.0 | Eclipsed |
| 180 | 0.0 | Anti (Staggered) |
Molecular Dynamics Simulations to Investigate Molecular Behavior and Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of particles, MD simulations can reveal how molecules like this compound behave in different environments (e.g., in water or an organic solvent) and how they interact with other molecules. acs.org
An MD simulation of this compound could provide insights into:
Solvation: How the molecule is surrounded by solvent molecules and the nature of the intermolecular forces, such as hydrogen bonds between the hydroxyl group and water.
Aggregation: Whether multiple molecules of this compound tend to clump together in a given solvent. Studies on other polycyclic aromatic compounds show they tend to form aggregates in certain solvents. researchgate.netbohrium.com
Dynamic Conformational Changes: How the molecule flexes and changes its shape over time at a given temperature.
Simulations of related aromatic compounds in water have shown that such molecules can adsorb onto water droplets, with their final structure depending on the environment. acs.org An MD simulation would elucidate similar dynamic behaviors for this compound.
Pharmacophore Modeling and Ligand-Target Interactions (Theoretical Frameworks)
Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore is an abstract representation of the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.govnih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
While there is no specified biological target for this compound, the theoretical framework of pharmacophore modeling can be described. The key features of this molecule that would be relevant in a pharmacophore model are:
Hydrogen Bond Donor: The hydroxyl (-OH) group.
Hydrogen Bond Acceptor: The oxygen of the hydroxyl group and the ether oxygen.
Hydrophobic/Aromatic Features: The phenyl ring and the two isopropyl groups.
In the absence of a known 3D structure of a biological target, a pharmacophore model can be generated by analyzing a set of known active ligands. creative-biolabs.com The process involves superimposing the 3D structures of these molecules and identifying the common chemical features that are believed to be responsible for their biological activity. volkamerlab.org
If a series of compounds structurally related to this compound were known to be active against a particular target, a ligand-based pharmacophore model could be developed. The steps would include:
Conformational Analysis: Generating a diverse set of low-energy conformations for each active molecule.
Feature Identification: Defining the potential pharmacophoric features (as listed above) for each conformation.
Alignment and Scoring: Aligning the conformations of the different molecules to find a common 3D arrangement of features. The most common arrangement, which best explains the activity of the most potent compounds, is selected as the pharmacophore hypothesis.
This resulting pharmacophore model can then be used as a 3D query to screen large databases of chemical compounds to identify new molecules that possess the same essential features and are therefore likely to be active. jiangshen.orginteligand.com
Structure-Based Pharmacophore Generation
Currently, there is a lack of specific published research focusing on the structure-based pharmacophore generation for this compound. Pharmacophore models are crucial tools in drug discovery and computational chemistry, representing the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. nih.govnih.gov The generation of a structure-based pharmacophore model relies on the availability of a three-dimensional structure of the target protein, typically determined through experimental methods like X-ray crystallography or NMR spectroscopy, in complex with a ligand. nih.gov
The general process of structure-based pharmacophore generation involves identifying the key interaction points between a ligand and its receptor binding site. nih.gov These interactions, which can include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, are then abstracted into a pharmacophore model. This model can subsequently be used for virtual screening of large compound libraries to identify novel molecules with the potential to bind to the same target. nih.govnih.gov
While the principles of structure-based pharmacophore modeling are well-established, their application to this compound would necessitate detailed structural information of its potential biological targets, which is not currently available in the public domain.
Prediction of Reaction Outcomes and Stereochemical Control through Computational Methods
There is no specific computational research available detailing the prediction of reaction outcomes or stereochemical control for this compound. Computational chemistry offers powerful methods to investigate reaction mechanisms, predict the feasibility of chemical transformations, and understand the factors governing stereoselectivity. manchester.ac.uk Techniques such as density functional theory (DFT) and ab initio calculations are often employed to model reaction pathways, calculate activation energies, and determine the relative stabilities of reactants, transition states, and products. researchgate.net
For a molecule like this compound, computational studies could theoretically be applied to predict the outcomes of various reactions, such as dehydration, oxidation, or substitution reactions. By modeling the potential energy surfaces of these reactions, researchers could identify the most likely products and reaction conditions. researchgate.net
Furthermore, computational methods are invaluable for predicting and explaining stereochemical control in chemical reactions. For chiral molecules, understanding how different stereoisomers are formed is crucial. Computational models can elucidate the steric and electronic interactions in transition states that lead to the preferential formation of one stereoisomer over another. However, without specific experimental or computational studies on this compound, any discussion on the prediction of its reaction outcomes and stereochemical control remains purely hypothetical.
Medicinal Chemistry Research on 2 3 Iso Propoxyphenyl 2 Propanol As a Chemical Scaffold
Design and Synthesis of Novel Derivatives and Analogues for Research Applications
The 2-(3-iso-Propoxyphenyl)-2-propanol scaffold serves as a foundational structure for the generation of diverse chemical libraries aimed at exploring a wide range of biological targets. The synthesis of the core scaffold can be achieved through established organometallic reactions. A common method involves the Grignard reaction, where a phenylmagnesium bromide derivative reacts with acetone (B3395972). wikipedia.org For the specific synthesis of this compound, the synthesis would commence with 3-isopropoxybromobenzene, which, when converted to its Grignard reagent and reacted with acetone, yields the target tertiary alcohol.
The design of novel derivatives focuses on systematic modifications of this core structure to probe interactions with biological macromolecules. These modifications can be categorized into three main areas:
Modification of the Isopropoxy Group: The isopropoxy moiety can be replaced with other alkoxy groups of varying chain lengths and branching to investigate the impact of sterics and lipophilicity on biological activity. Additionally, this group can be substituted with other functionalities such as amines, amides, or sulfonamides to introduce different electronic and hydrogen-bonding properties.
Substitution on the Phenyl Ring: The aromatic ring provides a platform for introducing a variety of substituents at the ortho, meta, and para positions relative to the 2-propanol group. This allows for the fine-tuning of electronic properties, hydrophobicity, and steric bulk, which can significantly influence binding affinity and selectivity for a target protein.
Modification of the 2-Propanol Moiety: The tertiary alcohol group is a key feature, capable of acting as a hydrogen bond donor and acceptor. It can be esterified or etherified to modulate its polarity and reactivity. Furthermore, the methyl groups can be replaced with other alkyl or functionalized chains to explore different binding pockets.
The synthesis of libraries of these derivatives can be expedited using solid-phase synthesis techniques. For instance, a resin-bound 3-hydroxyphenyl derivative could be alkylated with an isopropoxy group, followed by a series of reactions to build the 2-propanol side chain and introduce further diversity. mdpi.com This parallel synthesis approach allows for the rapid generation of a multitude of analogues for high-throughput screening.
Table 1: Proposed Synthetic Strategies for this compound Derivatives
| Modification Site | Synthetic Approach | Potential New Functionalities |
|---|---|---|
| Isopropoxy Group | Williamson ether synthesis with various alkyl halides | Methoxy, Ethoxy, Cyclopentyloxy, Benzyloxy |
| Phenyl Ring | Electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts) | Nitro, Bromo, Chloro, Acetyl |
Structure-Activity Relationship (SAR) Studies via Computational Methods (Theoretical and Mechanistic)
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds. For the this compound scaffold, computational methods provide a powerful tool to predict the biological activity of derivatives and to understand the molecular basis of their action. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate physicochemical properties of the derivatives with their biological activities. nih.gov
A hypothetical QSAR study on a series of this compound analogues might involve the following steps:
Generation of a diverse library of virtual compounds: Based on the synthetic strategies outlined in the previous section.
Calculation of molecular descriptors: For each compound, various electronic, steric, and hydrophobic parameters are calculated. These can include LogP, molar refractivity, dipole moment, and quantum chemical descriptors like HOMO and LUMO energies.
Development of a QSAR equation: Using statistical methods such as multiple linear regression or partial least squares, a mathematical model is built that relates the descriptors to the observed biological activity (e.g., IC50 values).
Such a model could reveal, for example, that increased lipophilicity at the isopropoxy position and the presence of an electron-withdrawing group on the phenyl ring are positively correlated with activity. This information would then guide the synthesis of more potent compounds. The importance of lipophilicity and hydrogen bond acceptor strength has been noted in SAR studies of structurally related propafenone (B51707) analogs. nih.govnih.gov
Table 2: Hypothetical QSAR Data for a Series of this compound Derivatives
| Compound ID | R1 (Isopropoxy replacement) | R2 (Phenyl substituent) | LogP | Predicted pIC50 |
|---|---|---|---|---|
| 1 | -OCH(CH3)2 | H | 3.2 | 5.8 |
| 2 | -OCH3 | H | 2.5 | 5.2 |
| 3 | -OCH(CH3)2 | 4-Cl | 3.9 | 6.5 |
| 4 | -OCH(CH3)2 | 4-NO2 | 3.1 | 6.8 |
| 5 | -O-c-pentyl | H | 4.1 | 6.3 |
Molecular Interactions of this compound Scaffolds with Model Systems
Understanding the molecular interactions between the this compound scaffold and a biological target is fundamental for rational drug design. Molecular docking simulations are a key computational tool used to predict the binding mode and affinity of a ligand within the active site of a protein. mdpi.commdpi.comresearchgate.net
The key functional groups of the this compound scaffold are expected to participate in a variety of non-covalent interactions:
The Tertiary Alcohol: The hydroxyl group can act as a crucial hydrogen bond donor to an acceptor residue (e.g., the backbone carbonyl of an amino acid) and the oxygen atom can act as a hydrogen bond acceptor from a donor residue (e.g., the amide N-H of an amino acid).
The Phenyl Ring: The aromatic ring can engage in several types of interactions, including hydrophobic interactions with nonpolar amino acid side chains (e.g., leucine, valine, isoleucine) and π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan.
The Isopropoxy Group: This group primarily contributes to hydrophobic interactions within a nonpolar pocket of the binding site. The ether oxygen can also act as a hydrogen bond acceptor.
Molecular dynamics simulations can further be employed to study the stability of the predicted binding pose and to analyze the dynamic behavior of the ligand-protein complex over time. These simulations can provide insights into the role of water molecules in mediating interactions and the conformational changes that may occur upon ligand binding. chemrxiv.org
Table 3: Potential Molecular Interactions of the this compound Scaffold
| Scaffold Moiety | Potential Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|
| Tertiary -OH | Asp, Glu, Ser, Thr, Asn, Gln, His | Hydrogen bond donor/acceptor |
| Phenyl Ring | Phe, Tyr, Trp, Leu, Val, Ile | π-π stacking, Hydrophobic |
| Isopropoxy Group | Ala, Val, Leu, Ile, Met | Hydrophobic |
Development of Chemical Probes Based on the this compound Scaffold
A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. researchgate.net The 2-phenyl-2-propanol (B165765) core of the target compound has the potential to be such a scaffold. wikipedia.org By identifying a biologically active derivative of this compound, this scaffold can be further developed into a chemical probe to study the function and localization of its target protein.
The development of a chemical probe from this scaffold would involve the strategic incorporation of a reporter group, such as a fluorescent dye (e.g., fluorescein, rhodamine) or a biotin (B1667282) tag for affinity purification. Alternatively, a photoreactive group (e.g., an azide (B81097) or a benzophenone) could be introduced to enable covalent cross-linking to the target protein upon photoactivation.
A critical aspect of probe design is ensuring that the appended group does not significantly disrupt the binding of the scaffold to its target. This is typically achieved by linking the reporter or reactive group via a flexible linker to a position on the scaffold that is solvent-exposed and not involved in crucial binding interactions, as predicted by SAR and molecular docking studies. Such probes are invaluable tools for target validation, proteomics, and imaging applications in cell biology.
Solid State Chemistry and Advanced Material Science Implications of 2 3 Iso Propoxyphenyl 2 Propanol
Solid-State Reactivity and Transformations
Information regarding the solid-state reactivity and transformations of 2-(3-iso-Propoxyphenyl)-2-propanol is not found in the surveyed scientific literature. There are no published studies on its thermal decomposition, solid-state polymerization, or any other chemical transformations that may occur in the solid state. Understanding the solid-state reactivity is essential for determining the stability of the compound under various conditions and for its potential use in solid-state synthesis. Without experimental data, any discussion on its reactivity would be purely speculative.
Potential for Inclusion in Advanced Materials (e.g., as a component or additive in polymers or other materials)
There is no documented use of this compound as a component or additive in polymers or other advanced materials. While structurally related compounds, such as other aryl-substituted propanols, have been investigated for their roles as, for example, heat stabilizers in polymers, no such research has been published for this compound specifically. Therefore, there is no data to support its potential applications in this area.
Q & A
Basic Research Questions
Q. What are the recommended laboratory methods for synthesizing 2-(3-iso-Propoxyphenyl)-2-propanol?
- Methodology :
- Step 1 : Use a nucleophilic substitution reaction between 3-iso-propoxyphenyl magnesium bromide and acetone under anhydrous conditions.
- Step 2 : Reduce the resulting ketone intermediate (e.g., via sodium borohydride) to yield the secondary alcohol.
- Purification : Distill under reduced pressure (bp ~200–220°C, similar to 2-phenyl-2-propanol derivatives ), followed by recrystallization (mp ~30–35°C).
- Validation : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3).
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical Techniques :
Advanced Research Questions
Q. What strategies resolve conflicting spectroscopic data during characterization?
- Case Study : Discrepancies in NMR chemical shifts between batches.
- Approach :
Replicate synthesis under controlled conditions (moisture-free, inert atmosphere).
Orthogonal validation : Compare IR (O-H stretch ~3300 cm⁻¹) and X-ray crystallography (if crystalline) .
Computational modeling : Use DFT calculations to predict NMR shifts and identify conformational isomers .
- Example : A 0.1 ppm shift in δ (propanol -OH) may indicate trace water; dry sample over molecular sieves .
Q. How can computational chemistry predict reactivity or bioactivity of this compound?
- Methods :
- QSAR/QSPR : Correlate molecular descriptors (logP, polar surface area) with solubility or membrane permeability .
- Docking simulations : Model interactions with enzymes (e.g., alcohol dehydrogenases) to predict metabolic pathways.
Q. What are the best practices for evaluating the compound’s stability under experimental conditions?
- Protocol :
Thermal stability : Heat at 50°C for 24 hrs; analyze degradation via GC (monitor ketone formation) .
Photostability : Expose to UV light (254 nm); track changes via UV-Vis spectroscopy (λmax ~270 nm) .
pH stability : Test in buffers (pH 2–12); quantify hydrolysis products (e.g., 3-iso-propoxyphenol) via LC-MS .
Data Contradiction Analysis
Q. How to address discrepancies in bioactivity assays involving this compound?
- Scenario : Inconsistent IC50 values in enzyme inhibition studies.
- Root Cause : Variability in solvent (DMSO vs. ethanol) affecting compound solubility.
- Resolution :
- Standardize solvent (use <0.1% DMSO).
- Confirm active concentration via LC-MS during assays .
- Reference : Similar issues resolved for carvedilol derivatives by optimizing solvent systems .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
- Guidelines :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
